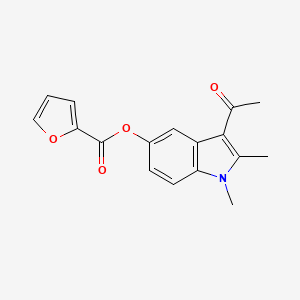
Ethynol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynol, also known as ethyl alcohol or ethanol, is a simple alcohol with the chemical formula C₂H₅OH. It is a volatile, flammable, colorless liquid with a characteristic wine-like odor and pungent taste. This compound is widely used in various industries, including as a solvent, in the synthesis of other organic chemicals, and as an additive to automotive gasoline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethynol can be synthesized through several methods:
Hydration of Ethylene: This method involves reacting ethylene with steam in the presence of a phosphoric acid catalyst at high temperatures and pressures.
Fermentation: This biological process involves the fermentation of carbohydrates by yeast cells. Common raw materials include sugar crops like beets and sugarcane, and grain crops like corn.
Industrial Production Methods
Industrial production of this compound primarily relies on the hydration of ethylene and fermentation. The hydration process is more commonly used for large-scale production due to its efficiency and cost-effectiveness. The fermentation process, while less efficient, is still widely used for producing this compound for beverages and other applications .
Análisis De Reacciones Químicas
Ethynol undergoes various chemical reactions, including:
Oxidation: Primary alcohols like this compound can be oxidized to form aldehydes and carboxylic acids.
Esterification: This compound reacts with carboxylic acids in the presence of an acid catalyst to form esters and water.
Aplicaciones Científicas De Investigación
Ethynol has numerous applications in scientific research:
Mecanismo De Acción
Comparación Con Compuestos Similares
Ethynol is similar to other alcohols, such as methanol, propanol, and butanol. it has unique properties that make it particularly useful:
Methanol (CH₃OH): Methanol is more toxic than this compound and is used primarily as an industrial solvent and antifreeze.
Propanol (C₃H₇OH): Propanol has similar solvent properties to this compound but is less commonly used due to its higher cost.
Butanol (C₄H₉OH): Butanol has a higher energy content than this compound and is used as a fuel and industrial solvent.
This compound’s unique combination of properties, including its relatively low toxicity, high solubility in water, and effectiveness as a solvent, make it a versatile and valuable compound in various fields.
Propiedades
Número CAS |
51095-15-9 |
|---|---|
Fórmula molecular |
C2H2O |
Peso molecular |
42.04 g/mol |
Nombre IUPAC |
ethynol |
InChI |
InChI=1S/C2H2O/c1-2-3/h1,3H |
Clave InChI |
QFXZANXYUCUTQH-UHFFFAOYSA-N |
SMILES canónico |
C#CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
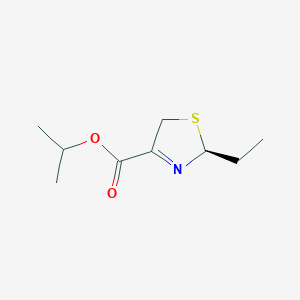
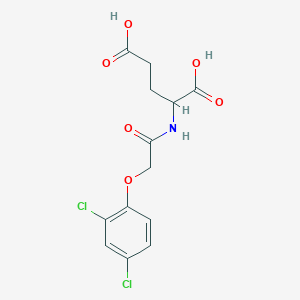
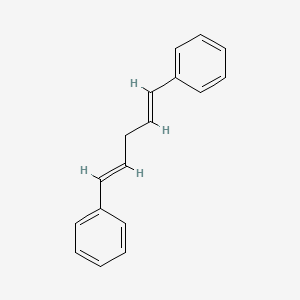
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
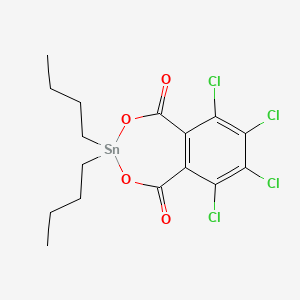

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
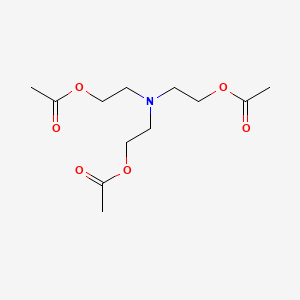
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
